molecular formula C12H12N2O2 B1411069 N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine CAS No. 1993657-08-1

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

Cat. No.: B1411069
CAS No.: 1993657-08-1
M. Wt: 216.24 g/mol
InChI Key: KRDREXOMUJNQNK-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a furan derivative with an amine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with different properties and applications .

Scientific Research Applications

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine include other furan derivatives and heterocyclic compounds with similar structures and properties. Examples include:

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
  • Furan-2,5-dimethylcarboxylate
  • Benzofuran derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDREXOMUJNQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine
Reactant of Route 2
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N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine
Reactant of Route 3
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine
Reactant of Route 4
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine
Reactant of Route 5
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

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